molecular formula C13H16ClN3O2 B2996429 Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate CAS No. 2249642-29-1

Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate

Cat. No.: B2996429
CAS No.: 2249642-29-1
M. Wt: 281.74
InChI Key: PUEDOCJYIMJNTQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate typically involves the reaction of 3-chloroimidazo[1,2-a]pyridin-2-ylmethylamine with tert-butyl chloroformate in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds.

  • Reduction: Formation of amines.

  • Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate can be compared with other similar compounds, such as:

  • Imidazo[1,2-a]pyridines: These compounds share a similar core structure but may have different substituents and functional groups.

  • Other Carbamates: Similar carbamates may differ in their alkyl or aryl groups, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-8-9-11(14)17-7-5-4-6-10(17)16-9/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEDOCJYIMJNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N2C=CC=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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